1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

Lipophilicity Drug-likeness Physicochemical profiling

1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene (CAS 1701591-26-5) is a nitrogen-containing tricyclic heterocycle with molecular formula C9H13N3 and molecular weight 163.22 g/mol. Structurally, it is a partially saturated cyclopenta[d]imidazo[1,2-a]pyrimidine, featuring a rigid, zero-rotatable-bond framework with one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B15273263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2CN3C=CN=C3NC2C1
InChIInChI=1S/C9H13N3/c1-2-7-6-12-5-4-10-9(12)11-8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11)
InChIKeyTXOYCKWBCYRZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene: Core Tricyclic Scaffold for Kinase-Focused Library Design


1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene (CAS 1701591-26-5) is a nitrogen-containing tricyclic heterocycle with molecular formula C9H13N3 and molecular weight 163.22 g/mol [1]. Structurally, it is a partially saturated cyclopenta[d]imidazo[1,2-a]pyrimidine, featuring a rigid, zero-rotatable-bond framework with one hydrogen bond donor and two hydrogen bond acceptors [1]. The compound is commercially available at 95% purity for research use and belongs to the broader imidazo[1,2-a]pyrimidine class, a scaffold extensively explored for kinase inhibition, antiviral, and anti-inflammatory applications [2].

Why 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene Cannot Be Replaced by Simple Imidazo[1,2-a]pyrimidine Analogs


The 1,8,10-triazatricyclo core is not interchangeable with monocyclic or bicyclic imidazo[1,2-a]pyrimidine analogs due to its conformationally locked cyclopenta-fused architecture, which enforces a distinct spatial orientation of the hydrogen bond donor (N-H) and acceptor (N=C) pharmacophoric elements [1]. Substituted derivatives such as the 11-methyl (XLogP3 ~1.8, MW 177.25) and 11-trifluoromethyl (XLogP3 ~2.4, MW 231.22) analogs exhibit significantly altered lipophilicity and steric profiles that shift their drug-likeness parameters, target engagement potential, and synthetic tractability away from the parent scaffold's properties [2][3]. The regioisomeric 1,8,12-triazatricyclo system (CAS 1696516-02-5) further differs in nitrogen placement, altering both electronic distribution and hydrogen bonding topology [1]. For procurement decisions in medicinal chemistry programs, selecting the unsubstituted parent scaffold ensures the minimal pharmacophoric core is obtained, providing a clean starting point for systematic structure-activity relationship (SAR) exploration without pre-existing substituent bias.

Quantitative Differentiation Evidence for 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene Procurement


Lipophilicity (XLogP3) Comparison: Minimal LogP Drives Superior Aqueous Compatibility

The unsubstituted parent scaffold exhibits an XLogP3 of 1.2, placing it within the optimal drug-like range (1–3) for oral bioavailability according to Lipinski's guidelines [1]. In contrast, the 11-methyl analog (CAS 1693875-71-6) has a computed XLogP3 of approximately 1.8, and the 11-trifluoromethyl analog (CAS 1696703-55-5) is estimated at XLogP3 ~2.4, reflecting a 0.6 to 1.2 log unit increase in lipophilicity [2][3]. This difference translates to a 4- to 16-fold higher octanol/water partition coefficient for the substituted analogs, potentially reducing aqueous solubility and increasing off-target membrane partitioning.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bonding Capacity: Single Donor, Dual Acceptor Profile Enables Directional Target Engagement

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1], matching the minimal hinge-binding pharmacophore of ATP-competitive kinase inhibitors which typically require one donor and one to two acceptors for adenine pocket recognition [2]. The 11-methyl analog retains this HBD/HBA count (1/2) but introduces steric bulk adjacent to the acceptor nitrogen, while the 11-CF3 analog's electron-withdrawing group reduces acceptor basicity by an estimated 0.5–1.0 pKa unit [3], weakening key hydrogen bond interactions.

Hydrogen bonding Pharmacophore modeling Kinase hinge binding

Topological Polar Surface Area (TPSA): Optimal CNS Penetration Window Versus Substituted Analogs

The target compound has a calculated TPSA of 29.85 Ų , which falls within the optimal window (<70 Ų) for CNS penetration and below the 140 Ų threshold for oral bioavailability. The 11-methyl analog is estimated to have a slightly higher TPSA of ~32 Ų (increased by the methyl group's electron density contribution), while the 11-CF3 analog reaches approximately 34 Ų due to the larger fluorine atom polar surface contribution. The parent scaffold's minimal TPSA maximizes passive membrane permeability while retaining adequate solubility.

Polar surface area CNS drug design Blood-brain barrier permeability

Molecular Weight Efficiency: Minimal Mass Scaffold Maximizes Ligand Efficiency Metrics

At 163.22 g/mol, the unsubstituted parent scaffold is the lowest molecular weight member of the 1,8,10-triazatricyclo series . The 11-methyl analog weighs 177.25 g/mol (+14.03 Da, +8.6%) , and the 11-trifluoromethyl analog weighs 231.22 g/mol (+68.00 Da, +41.7%) [1]. In fragment-based drug discovery, every 14 Da increase reduces ligand efficiency (LE = -ΔG/heavy atom count) by approximately 0.03–0.05 kcal/mol per heavy atom, directly impacting the probability of successful lead optimization.

Ligand efficiency Fragment-based drug discovery Lead optimization

Conformational Rigidity: Zero Rotatable Bonds Maximize Entropic Binding Advantage

The target compound contains 0 rotatable bonds [1], a consequence of its fused tricyclic architecture incorporating a cyclopentane ring locked to the imidazo[1,2-a]pyrimidine core. This is distinct from many common imidazo[1,2-a]pyrimidine drug candidates (e.g., zolpidem: 4 rotatable bonds; minodronic acid: 2 rotatable bonds) [2]. Each freely rotatable bond costs approximately 0.5–1.5 kcal/mol in conformational entropy upon target binding. The zero-rotatable-bond scaffold eliminates this entropic penalty entirely, potentially yielding 10- to 100-fold binding affinity gains over more flexible analogs with identical pharmacophore contacts.

Conformational restriction Entropic binding Scaffold rigidity

Regioisomeric Differentiation: 1,8,10- vs 1,8,12-Triazatricyclo Systems Exhibit Distinct Nitrogen Topology

The 1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca scaffold (CAS 1701591-26-5) and the regioisomeric 1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca system (CAS 1696516-02-5) share the identical molecular formula (C9H13N3) and molecular weight (163.22 g/mol) but differ in nitrogen atom positions within the ring system [1][2]. In the 1,8,10-isomer, the N-10 position resides in the central imidazo ring, creating a N=C-NH pharmacophore with a 1,3-relationship to N-8. In the 1,8,12-isomer, the third nitrogen (N-12) occupies a different ring junction, altering the hydrogen bond acceptor vector by approximately 60° and shifting the electrostatic potential surface [2]. This topological difference results in distinct molecular recognition patterns against kinase ATP pockets, where the hinge-binding region has stringent spatial requirements for hydrogen bond donor-acceptor geometry.

Regioisomerism Nitrogen positioning Pharmacophore geometry

Procurement-Driven Application Scenarios for 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene


Kinase Inhibitor Fragment Library Construction

The compound's 1 HBD / 2 HBA profile matches the minimal adenine-mimetic pharmacophore required for ATP-competitive kinase hinge binding [1]. With a MW of 163.22 g/mol and TPSA of 29.85 Ų, it satisfies all Rule-of-Three criteria for fragment-based screening (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) [2]. Procurement of this scaffold enables direct incorporation into fragment libraries targeting the kinome, where its zero-rotatable-bond architecture provides maximum binding entropy advantage per heavy atom. Laboratories should validate identity by confirming the distinct InChIKey (TXOYCKWBCYRZOF-UHFFFAOYSA-N) to avoid regioisomer cross-contamination .

Systematic SAR Exploration Starting from the Unsubstituted Core

The absence of substituents at the 11-position provides a versatile chemical handle for late-stage functionalization via electrophilic aromatic substitution, cross-coupling, or direct C-H activation chemistry on the imidazole ring [1]. Procurement teams should prioritize this unsubstituted scaffold as the single entry point for generating an entire SAR series, avoiding the need to purchase multiple pre-functionalized analogs (11-methyl at $695/g and 11-CF3 at comparable cost) that would require de novo synthesis for each substitution pattern [2].

CNS Penetrant Lead Optimization Programs

With a TPSA of 29.85 Ų (well below the 70 Ų CNS threshold) and XLogP3 of 1.2 (optimal for brain penetration), this scaffold is an ideal starting point for neurodegenerative disease or psychiatric disorder targets [1]. Its predicted passive blood-brain barrier permeability surpasses that of the 11-CF3 analog (TPSA ~34 Ų, XLogP3 ~2.4), which trends toward P-glycoprotein efflux susceptibility at higher lipophilicity [2]. Medicinal chemistry teams should request lot-specific TPSA and LogP confirmation via experimental chromatographic methods (e.g., ChromLogD) upon receipt to validate in silico predictions [1].

Corrosion Inhibition Research on Mild Steel in Acidic Media

The imidazo[1,2-a]pyrimidine scaffold, including fused tricyclic variants, has demonstrated effective corrosion inhibition on mild steel in 1 M HCl, with inhibition efficiencies reaching 85-92% at 10⁻³ M concentrations via mixed-type adsorption mechanisms [1]. The parent scaffold's nitrogen-rich heterocyclic structure (3 N atoms, 2 with lone-pair availability for metal surface coordination) and low molecular weight (163.22 g/mol) enable high coverage density per gram of inhibitor. Researchers should conduct electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements following ISO 17475 standards to benchmark performance against benzotriazole and imidazoline controls [1].

Quote Request

Request a Quote for 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.